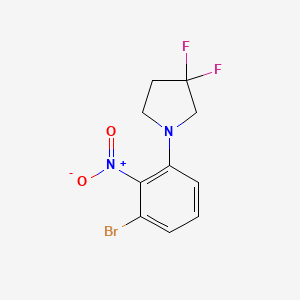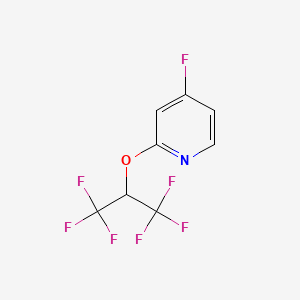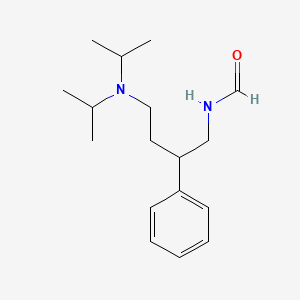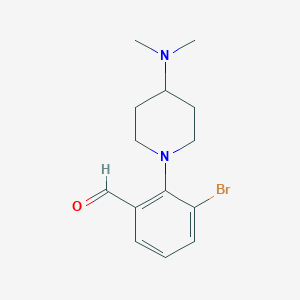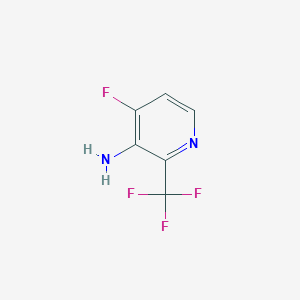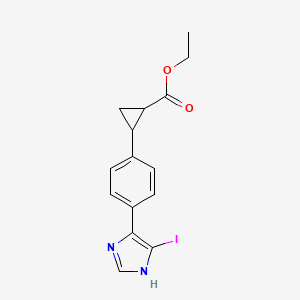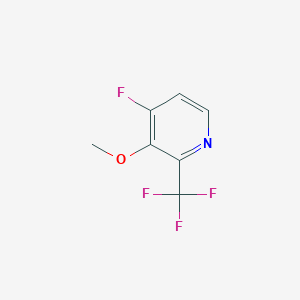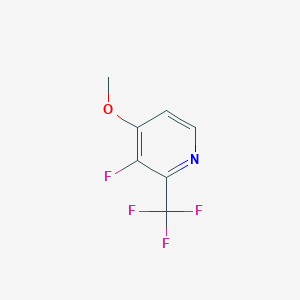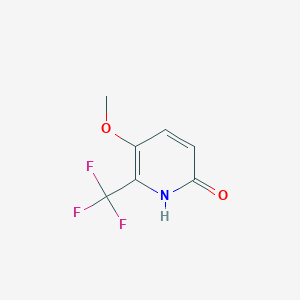
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride
説明
“(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Boronic acids have unique physicochemical and electronic characteristics .
Synthesis Analysis
The synthesis of boronic acids is relatively simple and well-known . They can be obtained through various synthetic processes . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .Molecular Structure Analysis
The molecular formula of “(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” is C11H17BClFN2O2 . Boronic acids are considered Lewis acids .Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride”, can be used as building blocks and synthetic intermediates . They have unique physicochemical and electronic characteristics .科学的研究の応用
Drug Discovery and Pharmaceutical Applications
Boronic acids are known to play a significant role in drug discovery due to their unique chemical properties. They can act as enzyme inhibitors, including lipase and protease inhibitors, which are crucial in treating various diseases . This compound could potentially be used in the development of new pharmaceuticals targeting specific enzymes or receptors.
Biomedical Applications
Boronic acid polymers have been studied for their use in biomedical applications such as HIV inhibitors, glucose sensors, insulin delivery systems, and supports for cell growth . The (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride could be explored for similar applications due to its boronic acid moiety.
Sensing Applications
The ability of boronic acids to interact with diols and strong Lewis bases makes them useful in various sensing applications. This includes the detection of glucose levels in diabetes management and other homogeneous assays or heterogeneous detection methods . The subject compound may be utilized in the design of new sensors or assays.
Chemical Biology
Boronic acids’ interactions with biological systems are of great interest in chemical biology. They can be used to understand fundamental chemistries and interactions within biological systems, which can aid in solving future challenges in drug discovery . The compound could contribute to this field by providing a platform for studying such interactions.
Molecular Recognition
The recognition of mono- and polysaccharides is a common use for boronic acid motifs due to their ability to differentiate similar molecules. This has implications in biological systems where saccharides play critical roles . (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride could be used in research focused on molecular recognition.
Cancer Therapy
Boronic acids have been investigated as agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment approach . While not directly stated, it’s plausible that the compound could be explored for its potential use in BNCT or related cancer therapies.
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2.ClH/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15;/h5-7,14,16-17H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHGUQSEGRBAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



